[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C29H26BrClN4O5. This compound is notable for its unique structure, which includes bromine, chlorine, and dichlorophenoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-(2,4-dichlorophenoxy)acetohydrazide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar structure but with a different position of the chlorine atom.
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: Contains an ethoxy group instead of a chlorobenzoate.
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized research applications .
Properties
Molecular Formula |
C22H14BrCl3N2O4 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14BrCl3N2O4/c23-14-5-7-19(32-22(30)16-3-1-2-4-17(16)25)13(9-14)11-27-28-21(29)12-31-20-8-6-15(24)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
UNKQNXHAFFSHKR-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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